REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11](Cl)=[O:12].O>C1(C)C=CC=CC=1>[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:12]
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
crystallised from toluene
|
Type
|
CUSTOM
|
Details
|
recrystallised from light petroleum (b.p. 60°-80°)/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(=O)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |